molecular formula C6H9NO4 B119125 dimethyl (2S,3S)-aziridine-2,3-dicarboxylate CAS No. 151526-73-7

dimethyl (2S,3S)-aziridine-2,3-dicarboxylate

Cat. No. B119125
M. Wt: 159.14 g/mol
InChI Key: KVPCJOIALQVHIX-IMJSIDKUSA-N
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Description

The compound “dimethyl (2S,3S)-aziridine-2,3-dicarboxylate” is a derivative of aziridine, which is a type of organic compound characterized by a three-membered ring structure containing two carbon atoms and one nitrogen atom . The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . The term “dimethyl” suggests that there are two methyl groups attached to the molecule, and “dicarboxylate” indicates the presence of two carboxylate groups, which are organic functional groups consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, aziridine derivatives can be synthesized through various methods, including cyclization reactions . The introduction of the dimethyl dicarboxylate groups would likely involve further steps, possibly including esterification reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered aziridine ring, with the two chiral carbon atoms bearing the dimethyl dicarboxylate groups . The exact spatial arrangement of these groups would be determined by the (2S,3S) configuration.


Chemical Reactions Analysis

Aziridines are known to participate in various chemical reactions, often involving the opening of the three-membered ring . The presence of the dicarboxylate groups could also allow for reactions involving these functional groups, such as ester hydrolysis or condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of the polar dicarboxylate groups could impact its solubility in different solvents.

Scientific Research Applications

Synthesis of Naturally Occurring Compounds

A study by Legters, Thijs, and Zwanenburg (1991) detailed the synthesis of naturally occurring (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid from diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate, showcasing its significance in producing substances identical to natural products Legters, J., Thijs, L., & Zwanenburg, B. (1991).

Photochromic Aziridines and Cycloadditions

Schirmeister (1997) introduced dimethyl 3-[(4-nitro)phenyl]aziridine-2,2-dicarboxylate as a new photochromic aziridine, highlighting its reactivity in cycloadditions to form heterocycles and its cleavage reactions with nucleophiles Schirmeister, T. (1997).

Asymmetric Synthesis and Optical Activity

Harada and Nakamura (1978) demonstrated the asymmetric synthesis of N-substituted dimethyl aziridine-2,3-dicarboxylate leading to the formation of optically active aspartic acid, providing a pathway for producing substances with optical purity Harada, K., & Nakamura, I. (1978).

Thiazolidine Derivatives and Stereoselective Transformations

Mlostoń, Urbaniak, and Heimgartner (2002) explored the generation of 1,3-thiazolidine-dicarboxylates from thioketones and thermally generated azomethine ylides, indicating the potential for creating spirocyclic and cyclic compounds through stereoselective transformations Mlostoń, G., Urbaniak, K., & Heimgartner, H. (2002).

Enzymatic Hydrolysis and Enantioselectivity

Renold and Tamm (1993) reported on the hydrolysis of dimethyl aziridin-2,3-dicarboxylates using pig liver esterase, underlining the enzyme's enantioselectivity in transforming aziridines into half esters and diesters with defined absolute configurations Renold, P., & Tamm, C. (1993).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s difficult to provide a detailed safety profile.

Future Directions

The future research directions involving this compound could be diverse, depending on its potential applications. It could be of interest in the field of synthetic organic chemistry, given the reactivity of aziridines . If it exhibits biological activity, it could also be studied in the context of medicinal chemistry or drug discovery .

properties

IUPAC Name

dimethyl (2S,3S)-aziridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCJOIALQVHIX-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl (2S,3S)-aziridine-2,3-dicarboxylate

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